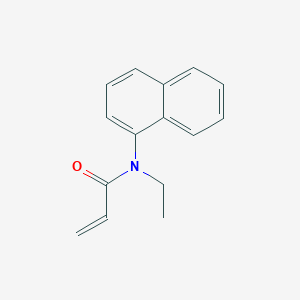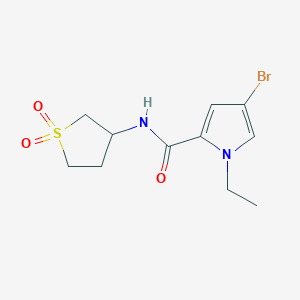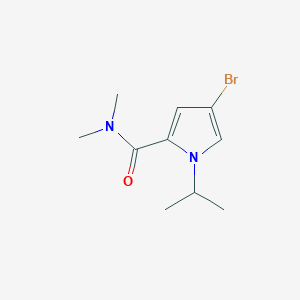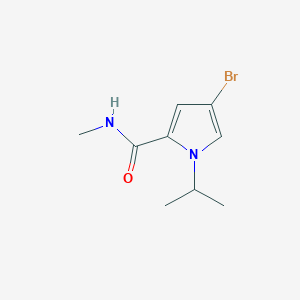
4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide, also known as Br-IPP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound has been extensively studied for its potential as a therapeutic agent for various diseases. Br-IPP exhibits potent anti-inflammatory and anti-tumor properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide involves the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of immune response and inflammation. 4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide inhibits the activation of NF-κB by preventing the phosphorylation of IκBα, a protein that regulates the activity of NF-κB. This leads to the suppression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide has been shown to exhibit potent anti-inflammatory and anti-tumor effects. Studies have demonstrated that 4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide can inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, thereby reducing inflammation. 4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide is its potent anti-inflammatory and anti-tumor properties. This makes it a promising candidate for drug development. However, one of the limitations of 4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide is its low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to study its mechanism of action in more detail, with the aim of identifying new targets for drug development. Additionally, further studies are needed to assess the safety and efficacy of 4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide in preclinical and clinical trials.
Métodos De Síntesis
The synthesis of 4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide involves a multistep process that includes the reaction of 4-bromo-1-butanol with methylamine, followed by the addition of acetic anhydride and pyrrole-2-carboxylic acid. The final product is obtained by purification through column chromatography.
Aplicaciones Científicas De Investigación
4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and anti-tumor properties. Studies have shown that 4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide can inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, thereby reducing inflammation. 4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-6(2)12-5-7(10)4-8(12)9(13)11-3/h4-6H,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPUJHJBLSMIPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=C1C(=O)NC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-isopropyl-N-methyl-1H-pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

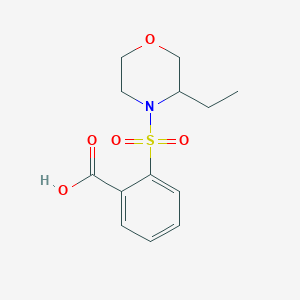

![N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide](/img/structure/B7556854.png)

![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B7556890.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B7556894.png)

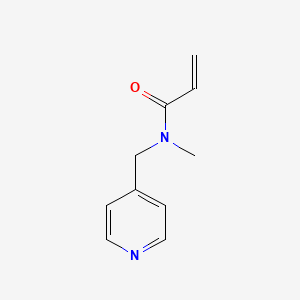

![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)
